trans-3,5-Dimethyl-thiomorpholine

Description

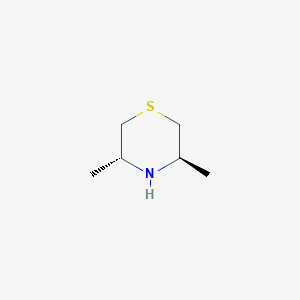

trans-3,5-Dimethyl-thiomorpholine is a sulfur- and nitrogen-containing heterocyclic compound characterized by a six-membered thiomorpholine ring (C₄H₈NS) with methyl groups substituted at the 3rd and 5th positions in a trans configuration. This stereochemical arrangement imparts distinct physicochemical properties, such as enhanced stability and specific reactivity patterns, compared to its cis isomer or unsubstituted thiomorpholine.

Properties

IUPAC Name |

(3R,5R)-3,5-dimethylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJTWSMISPCLAO-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCC(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CSC[C@H](N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Overview

This approach leverages the stereodivergent cyclization of homochiral β-amino sulfoxides or sulfones to access cis- and trans-3,5-disubstituted thiazane oxides. The stereochemical outcome is controlled by reaction conditions such as base, solvent, and temperature.

Experimental Protocol

-

Synthesis of β-Amino Sulfoxides :

-

Cyclization :

Key Data

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (trans:cis) |

|---|---|---|---|---|---|---|

| 9 | NEt₃ | MeOH | Reflux | 5 | 95 | >95:5 |

| 10 | NEt₃ | MeOH | Reflux | 19.5 | 85 | >95:5 |

Catalytic Hydrogenation of Pyridine Derivatives

Mechanistic Overview

Inspired by piperidine syntheses, this method reduces substituted pyridines to thiomorpholines using hydrogen gas and composite catalysts (e.g., Ru/Al₂O₃). The trans configuration is favored under high-pressure conditions.

Experimental Protocol

-

Substrate Preparation :

-

3,5-Dimethylpyridine derivatives are synthesized via alkylation or sulfonation.

-

-

Hydrogenation :

Key Data

| Temp (°C) | Time (h) | Catalyst | trans Yield (%) |

|---|---|---|---|

| 140 | 5 | Ru/Al₂O₃ | 20–35 |

| 160 | 6 | Ru/Al₂O₃ | 20–35 |

Coupling Reactions with Thiomorpholine Carboxylates

Mechanistic Overview

Esters of 2,2-dimethyl-thiomorpholine-3(S)-carboxylic acid are coupled with activated sulfonyl chlorides to form sulfonamide intermediates. Subsequent deprotection yields the target compound.

Experimental Protocol

-

Ester Synthesis :

-

tert-Butyl esters of 2,2-dimethyl-thiomorpholine-3-carboxylic acid are prepared via standard peptide coupling.

-

-

Coupling :

-

Activated sulfonyl chlorides (e.g., 4-(1-oxy-pyrid-4-yl)oxybenzenesulfonyl chloride) react with the ester in DMF/K₂CO₃ to form sulfonamides.

-

-

Deprotection :

Photochemical Thiol–Ene Cyclization

Mechanistic Overview

A telescoped continuous-flow process combines thiol–ene addition and cyclization to synthesize thiomorpholine derivatives.

Experimental Protocol

-

Thiol–Ene Addition :

-

2-Mercaptoethanol reacts with acrylonitrile under UV light in a flow reactor to form β-thioethylamine intermediates.

-

-

Cyclization :

-

Base (DIPEA) and heat (100°C) induce cyclization to thiomorpholine.

-

Key Data

| Residence Time (min) | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| 5 | DIPEA | 87 | >98 |

Diastereoselective Condensation with Silylketene Acetals

Mechanistic Overview

This method employs silylketene acetals and N-tosylimines to control stereochemistry during lactone ring opening.

Experimental Protocol

-

Lactone Synthesis :

-

5,6-Diethoxy-5,6-dimethyl-1,4-dioxan-2-one is prepared via ketalization.

-

-

Condensation :

-

Acidic or basic conditions dictate trans or cis stereochemistry. R,S-products yield trans-thiomorpholines.

-

Comparative Analysis of Methods

Efficiency and Stereocontrol

| Method | Key Strengths | Limitations |

|---|---|---|

| Cyclization of sulfoxides | High dr (>95:5), scalable | Requires enantiopure intermediates |

| Catalytic Hydrogenation | Mild conditions, reusable catalysts | Moderate trans yields (20–35%) |

| Photochemical Flow | Continuous processing, high purity | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions: trans-3,5-Dimethyl-thiomorpholine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfur atom or other functional groups present in the molecule.

Substitution: The methyl groups and the sulfur atom can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiomorpholine derivatives with reduced sulfur.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry: trans-3,5-Dimethyl-thiomorpholine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives could be investigated for pharmaceutical applications, particularly as potential therapeutic agents.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of trans-3,5-Dimethyl-thiomorpholine depends on its specific application. In general, the compound may interact with molecular targets through its sulfur atom and methyl groups, influencing various biochemical pathways. The exact molecular targets and pathways would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

cis-3,5-Dimethyl-thiomorpholine

The cis isomer differs in the spatial arrangement of methyl groups, leading to variations in steric interactions and molecular symmetry. Studies on cyclopropane systems (e.g., cis- and trans-3,5-dimethyl derivatives) reveal that trans isomers often exhibit higher thermal stability and distinct decomposition pathways compared to cis analogs . For thiomorpholine derivatives, the trans configuration may reduce steric hindrance in reactions, enhancing reactivity in stereoselective syntheses.

Thiomorpholine (Unsubstituted)

The parent compound, thiomorpholine (C₄H₉NS), lacks methyl substitutions. Key differences include:

- Solubility : The trans-dimethyl derivative is less polar due to methyl groups, reducing water solubility compared to unsubstituted thiomorpholine.

- Stability : Methyl groups in the trans configuration may stabilize the ring against oxidation or hydrolysis.

- Applications : Thiomorpholine is used as a solvent or corrosion inhibitor, whereas the dimethyl derivative is more suited for chiral synthesis or pharmaceutical intermediates .

3,5-Dimethylthiophene

While structurally distinct (a five-membered thiophene ring vs. six-membered thiomorpholine), 3,5-dimethylthiophene (C₆H₈S) shares sulfur-containing heterocyclic properties. Applications diverge:

Morpholine Derivatives (e.g., 1-(3,5-Dimethoxythiobenzoyl)-morpholine)

Morpholine derivatives, such as 1-(3,5-dimethoxythiobenzoyl)-morpholine (C₁₃H₁₇NO₃S), replace sulfur with oxygen in the ring. Key contrasts:

- Reactivity : The sulfur atom in thiomorpholine increases nucleophilicity compared to morpholine’s oxygen.

- Bioactivity : Thiomorpholine derivatives may exhibit enhanced binding to sulfur-dependent enzymes in biological systems .

Data Table: Comparative Analysis of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight | Key Features | Applications |

|---|---|---|---|---|

| This compound | C₆H₁₂NS | 130.23 g/mol | Trans-methyl groups, chiral centers | Drug intermediates, chiral catalysts |

| cis-3,5-Dimethyl-thiomorpholine | C₆H₁₂NS | 130.23 g/mol | Cis-methyl groups, higher steric strain | Limited due to instability |

| Thiomorpholine | C₄H₉NS | 103.18 g/mol | Unsubstituted ring | Solvents, corrosion inhibitors |

| 3,5-Dimethylthiophene | C₆H₈S | 112.19 g/mol | Five-membered aromatic ring | Conductive polymers, dyes |

| 1-(3,5-Dimethoxythiobenzoyl)-morpholine | C₁₃H₁₇NO₃S | 267.34 g/mol | Thiobenzoyl substitution, morpholine | Specialty chemicals, research |

Research Findings

Biological Activity

trans-3,5-Dimethyl-thiomorpholine is a heterocyclic compound characterized by the presence of sulfur in its structure, which significantly influences its biological activity. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and biochemistry, due to its potential therapeutic applications and mechanisms of action. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 145.25 g/mol. Its structure features a thiomorpholine ring with two methyl groups at the 3 and 5 positions, enhancing its stability and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its sulfur atom and methyl groups. The sulfone group present in the compound allows it to participate in nucleophilic and electrophilic reactions, which can modify biological molecules and pathways. The specific mechanisms depend on the context of its application, such as enzyme inhibition or receptor binding.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 10.8 |

Case Studies

- Platelet Aggregation Inhibition : A study explored the effects of this compound on platelet aggregation. The compound was found to inhibit thrombin-induced platelet aggregation in vitro, suggesting potential applications in preventing thrombotic diseases .

- Tachykinin Receptor Antagonism : Another significant application involves the compound's role as a tachykinin receptor antagonist. Research indicates that derivatives of thiomorpholine can effectively block tachykinin receptors, which are implicated in various inflammatory diseases such as asthma and rheumatoid arthritis .

Q & A

Q. What are the critical parameters for optimizing the synthesis of trans-3,5-Dimethyl-thiomorpholine to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) improve solubility of intermediates and reaction efficiency .

- Catalyst and stoichiometry : Use of triethylamine (Et₃N) to neutralize HCl byproducts during nucleophilic substitution reactions .

- Reaction time : Extended reflux periods (e.g., 3–6 days) ensure completion, monitored via thin-layer chromatography .

- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures removes impurities .

Table 1 : Example Reaction Conditions for Thiomorpholine Derivatives

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | THF | Enhances intermediate solubility |

| Reaction Time | 3–6 days | Completes ring closure |

| Purification Method | Column chromatography | Removes unreacted diamines |

Q. How can researchers safely handle this compound given its flammability and skin irritation risks?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .

- Storage : Keep in flame-resistant cabinets away from oxidizers; label containers with GHS pictograms (flammable liquid, skin corrosion) .

- Waste disposal : Segregate waste for professional treatment to prevent environmental contamination .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal structure and confirms trans-configuration .

- Chromatography : HPLC with UV detection assesses purity (>98% for research-grade material) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for thiomorpholine derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate NMR/IR spectra to compare with experimental data, identifying discrepancies (e.g., tautomerism or solvent effects) .

- Molecular Dynamics (MD) : Model conformational stability under varying pH/temperature to explain anomalous chromatographic peaks .

- Cross-validation : Combine computational predictions with alternative techniques (e.g., circular dichroism for enantiomers) .

Q. What experimental strategies mitigate environmental impacts of this compound waste?

- Methodological Answer :

- Green chemistry principles : Replace THF with cyclopentyl methyl ether (CPME), a safer solvent .

- Catalytic recycling : Recover triethylamine via distillation to reduce waste .

- Biodegradation assays : Screen microbial consortia for thiomorpholine degradation pathways .

Q. How can enantiomeric separation of this compound be achieved for pharmacological studies?

- Methodological Answer :

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane-isopropanol mobile phases .

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

- Crystallization-induced resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data for thiomorpholine derivatives?

- Methodological Answer :

- Replicate studies : Verify purity via HPLC and confirm assay conditions (e.g., cell line viability, incubation time) .

- Meta-analysis : Compare structural analogs (e.g., 3,4,5-trimethoxyphenyl derivatives) to identify substituent effects .

- Dose-response curves : Use standardized protocols (e.g., IC₅₀ determination) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.